2-Methyl-2-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 898. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

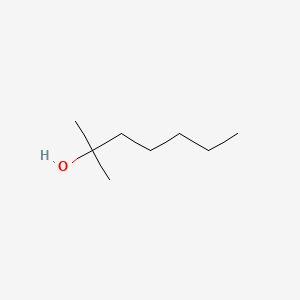

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBMYYVZWKYLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211538 | |

| Record name | 2-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Methyl-2-heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.62 [mmHg] | |

| Record name | 2-Methyl-2-heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-25-2 | |

| Record name | 2-Methyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VAR4CNL7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 2-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-heptanol (CAS No. 625-25-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or exploring the applications of this tertiary alcohol. This document details the compound's properties, provides generalized experimental protocols for its synthesis and analysis, and discusses its known applications and toxicological profile. Despite a thorough review of scientific literature, there is currently limited to no publicly available information on the specific applications of this compound in drug development or its modulation of biological signaling pathways.

Introduction

This compound is a branched-chain tertiary alcohol.[1] Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical characteristics, such as resistance to oxidation under mild conditions, that differentiate it from primary and secondary alcohols.[1] This guide aims to consolidate the available scientific data on this compound to facilitate its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various scientific databases and suppliers.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methylheptan-2-ol | [2] |

| Synonyms | 2-Heptanol, 2-methyl-; n-Amyl dimethyl carbinol | [2][3] |

| CAS Number | 625-25-2 | [2][4] |

| Molecular Formula | C₈H₁₈O | [2][4] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Mild alcohol odor | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 155-157 °C at 760 mmHg | [5] |

| 162 °C | [5] | |

| Melting Point | -50.4 °C | [5] |

| Density | 0.82 g/mL | [5] |

| Vapor Pressure | 0.624 mmHg at 30 °C | [2] |

| Flash Point | 60.6 °C | [5] |

| Refractive Index | 1.427 | [5] |

| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [1] |

Chemical Reactivity

As a tertiary alcohol, this compound exhibits characteristic chemical reactivity.

-

Oxidation: It is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. Strong oxidizing agents can cleave the carbon-carbon bonds.

-

Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, primarily 2-methyl-2-heptene and 2-methyl-1-heptene.

-

Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]

-

Substitution: The hydroxyl group can be substituted by halides in the presence of strong acids.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound. These are based on standard organic chemistry laboratory techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

4.1.1. Grignard Reaction

This is a common method for the synthesis of tertiary alcohols.[6][7] The reaction involves the addition of a Grignard reagent (in this case, methylmagnesium bromide) to a ketone (2-heptanone).

Caption: Synthesis of this compound via Grignard reaction.

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction may occur.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

4.1.2. Reduction of a Ketone

While this method is more commonly used for producing secondary alcohols, it is a potential synthetic route.[1]

Caption: Reduction of 2-Heptanone to a secondary alcohol.

Note: The direct reduction of a ketone like 2-heptanone will yield the secondary alcohol, 2-heptanol, not the tertiary alcohol this compound. To obtain the tertiary alcohol, a different starting material or a multi-step synthesis would be required.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Caption: General workflow for GC-MS analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (m/z 130) may be weak or absent in tertiary alcohols.[8] Look for characteristic fragments resulting from alpha-cleavage. The mass spectrum can be compared to a library database (e.g., NIST) for confirmation.[9]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts, integration, and multiplicity of the signals will provide information about the structure. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary with concentration and temperature.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group will be in the range of 65-85 ppm.

Applications and Biological Activity

Currently, the primary documented applications of this compound are as a solvent for resins and coatings and as a chemical intermediate in the synthesis of other organic compounds.[1][5] It is also used in the production of fragrances and flavors.[5]

A thorough search of scientific literature and databases reveals a significant lack of information regarding the use of this compound in drug development or its interaction with specific biological signaling pathways. While it is mentioned as a potential solvent in the pharmaceutical industry, no specific examples of its use in drug formulations or as a pharmacologically active agent have been found.[1][5]

Toxicology and Safety

This compound is classified as a flammable liquid and causes serious eye damage.[2] It is also considered a neurotoxin.[2][3] In intraperitoneal lethal-dose studies in rats, it caused ataxia and changes in the liver, kidney, ureter, and bladder.[2][3] The LD50 in rats (intraperitoneal) is 170 mg/kg.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and gloves, should be followed when handling this compound.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound, along with generalized protocols for its synthesis and analysis. While it has applications as a solvent and chemical intermediate, there is a notable absence of research into its potential pharmacological activities and its role in drug development. This presents an opportunity for future research to explore the biological effects of this tertiary alcohol and its derivatives.

References

- 1. Buy this compound | 625-25-2 [smolecule.com]

- 2. This compound | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. homework.study.com [homework.study.com]

- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. GCMS Section 6.10 [people.whitman.edu]

- 9. 2-Heptanol, 2-methyl- [webbook.nist.gov]

Synthesis of 2-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 2-methyl-2-heptanol, a tertiary alcohol with applications as a solvent and chemical intermediate.[1] The core focus of this document is on the widely utilized Grignard reaction, offering a detailed experimental protocol and a summary of key quantitative data.

Introduction

This compound (CAS No. 625-25-2) is a valuable organic compound in various chemical applications.[2] Its synthesis is a common example of the formation of tertiary alcohols, a fundamental transformation in organic chemistry. Understanding the methodologies for its preparation is crucial for researchers in organic synthesis and drug development. This guide will explore the prevalent synthetic routes, with a particular emphasis on providing actionable experimental details.

Core Synthesis Method: The Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[3][5] For the synthesis of this compound, there are two primary combinations of Grignard reagents and ketones that can be employed.

The general principle involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated in an aqueous workup to yield the final alcohol.[3]

Synthesis Pathway 1: Methylmagnesium Halide and 2-Heptanone

In this pathway, a methylmagnesium halide (such as methylmagnesium bromide or iodide) is reacted with 2-heptanone.

Synthesis Pathway 2: n-Pentylmagnesium Halide and Acetone

Alternatively, an n-pentylmagnesium halide (such as n-pentylmagnesium bromide) can be reacted with acetone.

The following diagram illustrates the general Grignard synthesis pathway for this compound.

Caption: Grignard Synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][6] |

| Molecular Weight | 130.23 g/mol | [1][6] |

| Boiling Point | 162 °C | [7] |

| Melting Point | -50.4 °C | [7] |

| Density | 0.82 g/cm³ | [7] |

| Refractive Index | 1.427 | [7] |

| CAS Number | 625-25-2 | [2][6] |

Detailed Experimental Protocol: Grignard Synthesis of this compound from 2-Heptanone

This protocol provides a representative procedure for the synthesis of this compound via the reaction of methylmagnesium iodide with 2-heptanone.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Methyl iodide

-

2-Heptanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

-

All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions. The apparatus should be protected from atmospheric moisture with drying tubes.

-

Place magnesium turnings in the three-necked flask.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of bubbles. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should appear grayish and slightly cloudy.

Part 2: Reaction with 2-Heptanone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 2-heptanone in anhydrous diethyl ether in the dropping funnel.

-

Add the 2-heptanone solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain a controlled rate of addition to prevent the reaction from becoming too exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate of magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash successively with 5% sodium bicarbonate solution, water, and finally brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 162 °C.

The following diagram outlines the experimental workflow.

Caption: Experimental Workflow for Grignard Synthesis.

Other Synthesis Methods

While the Grignard reaction is the most prominent, other methods for the synthesis of this compound have been reported, including:

-

Hydroformylation: This involves the addition of carbon monoxide and hydrogen to an alkene, followed by reduction.[1]

-

Alkylation: The compound can be synthesized through the alkylation of heptan-2-one with methylating agents.[1]

These methods are generally less common for laboratory-scale synthesis compared to the versatility and efficiency of the Grignard reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the Grignard reaction, a robust and adaptable method for the formation of tertiary alcohols. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment, high yields of the desired product can be obtained. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis.

References

- 1. Buy this compound | 625-25-2 [smolecule.com]

- 2. This compound | 625-25-2 [chemicalbook.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-heptanol (CAS No: 625-25-2), a tertiary alcohol with the molecular formula C₈H₁₈O. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.38 | m | 2H | -CH₂- (C5) |

| ~1.25 | m | 6H | -CH₂- (C3, C4, C6) |

| ~1.11 | s | 6H | 2 x -CH₃ (C1, C2-CH₃) |

| ~0.88 | t | 3H | -CH₃ (C7) |

| ~1.4 (variable) | s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on concentration, solvent, and temperature. The assignments are based on typical chemical shift values for aliphatic alcohols.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| 70.9 | C2 |

| 44.5 | C3 |

| 31.9 | C6 |

| 29.3 | C1, C2-CH₃ |

| 24.9 | C4 |

| 22.8 | C5 |

| 14.1 | C7 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3360 (broad) | O-H | Alcohol O-H stretch |

| ~2955, 2930, 2860 | C-H | Alkane C-H stretch |

| ~1465 | C-H | Alkane C-H bend |

| ~1375 | C-H | Gem-dimethyl C-H bend |

| ~1150 | C-O | Tertiary alcohol C-O stretch |

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | ~75 | [C₃H₇]⁺ |

| 71 | ~40 | [C₅H₁₁]⁺ |

| 41 | ~35 | [C₃H₅]⁺ |

| 112 | ~20 | [M-H₂O]⁺ |

| 87 | ~15 | [M-C₃H₇]⁺ |

Data is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[3] The molecular ion peak (m/z 130) is typically weak or absent in the EI spectrum of tertiary alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Sample Preparation: A small amount of this compound (a liquid at room temperature) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves a one-pulse experiment with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and enhance the signal via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquid samples like this compound are commonly obtained using either the transmission or Attenuated Total Reflectance (ATR) method.[4][5]

-

Sample Preparation (Transmission): A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder.

-

Sample Preparation (ATR): A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is to subtract the absorbance of the sample holder and the atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.[6][7]

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

-

Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer, which is under high vacuum. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 2. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 3. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. bitesizebio.com [bitesizebio.com]

Unveiling the Elusive Natural Presence of 2-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-heptanol, a tertiary octyl alcohol, is a compound of interest in various chemical applications. However, its natural occurrence remains largely uncharacterized in scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, drawing parallels with its structural isomers and outlining detailed experimental protocols for its potential identification and quantification. While direct evidence of this compound in nature is currently scarce, this document serves as a foundational resource for researchers aiming to investigate its presence in natural products and understand its potential biological significance.

Introduction

This compound (CAS No. 625-25-2) is a branched-chain alcohol with the molecular formula C₈H₁₈O. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that distinguish it from its primary and secondary alcohol isomers. While widely available as a synthetic compound, its natural origins are not well-documented. The Good Scents Company database mentions that it is "found in nature," but does not specify the source.[1] This guide aims to collate the available, albeit limited, information and provide a framework for future research into the natural occurrence and potential roles of this elusive molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate extraction and analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| IUPAC Name | 2-methylheptan-2-ol | [2] |

| CAS Number | 625-25-2 | [2] |

| Boiling Point | 162 °C | |

| Vapor Pressure | 0.62 mmHg | [2] |

| Appearance | Colorless liquid | [2] |

Potential Natural Sources and Analogs

Direct identification of this compound in natural sources is not prominently reported in peer-reviewed literature. However, the presence of its structural isomers and other branched-chain alcohols in various biological matrices suggests potential avenues for investigation.

Fermented Foods

Fermentation processes are known to generate a diverse array of volatile organic compounds, including various alcohols. A study on the volatile compound profiles of Cheonggukjang, a Korean fermented soybean product, identified 5-Methyl-2-heptanol , a structural isomer of the target compound. This finding suggests that other isomers, including this compound, might also be present in fermented foods, albeit potentially in trace amounts.

Other Potential Sources

Given the wide distribution of methyl-branched compounds in nature, other potential sources for this compound could include:

-

Essential oils of aromatic plants: Many essential oils are rich in terpenoids and other branched-chain compounds.

-

Dairy products: The ripening process of cheese, for instance, involves microbial activity that produces a complex mixture of volatile compounds.

-

Roasted and cooked foods: Thermal processing can lead to the formation of various flavor and aroma compounds.

Biosynthesis of Branched-Chain Alcohols

While a specific biosynthetic pathway for this compound has not been elucidated, the formation of branched-chain alcohols in microorganisms is generally understood to occur via amino acid catabolism or fatty acid biosynthesis pathways.[3][4] For instance, the degradation of branched-chain amino acids like leucine, isoleucine, and valine can lead to the formation of branched-chain α-keto acids, which can be further converted to alcohols.[5][6]

Caption: Generalized biosynthetic pathway for branched-chain alcohols.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, identification, and quantification of this compound from natural matrices. These protocols are based on established methods for volatile organic compounds and can be adapted for specific research needs.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the sample matrix.

5.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile and semi-volatile compounds in solid and liquid samples.

-

Apparatus: GC-MS system equipped with an SPME autosampler.

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

-

Procedure:

-

Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatile compounds.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not expected to be in the sample).

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 min) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

-

Desorb the analytes from the fiber in the hot GC injection port.

-

5.1.2. Solvent Extraction

This method is suitable for extracting a wider range of compounds, including less volatile ones.

-

Solvents: Dichloromethane, diethyl ether, or a mixture of pentane and diethyl ether are commonly used.

-

Procedure:

-

Homogenize a known amount of the sample with a suitable solvent.

-

Perform liquid-liquid extraction or use a Soxhlet apparatus for solid samples.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

-

Caption: General experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds.

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds of interest.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification can be performed using an internal standard method by creating a calibration curve with known concentrations of the authentic standard.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Research in this area is warranted to understand its potential physiological roles if found to occur naturally in biological systems.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question for the scientific community. While direct evidence is lacking, the presence of its isomers in fermented foods provides a strong rationale for its investigation in similar matrices. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the natural world for this compound. Future research should focus on:

-

Screening of diverse natural sources: A systematic screening of fermented foods, essential oils, and other biological materials is necessary.

-

Development of sensitive analytical methods: Optimization of extraction and detection methods will be crucial for identifying potentially low concentrations of this compound.

-

Investigation of biosynthetic pathways: If found in nature, elucidating its biosynthetic pathway will provide insights into its biological origin and regulation.

-

Evaluation of biological activity: Once isolated or synthesized, its potential biological activities should be investigated to understand its ecological or physiological significance.

This technical guide serves as a starting point for the scientific exploration of this compound's presence and role in the natural world, encouraging further research to fill the current knowledge gap.

References

- 1. This compound, 625-25-2 [thegoodscentscompany.com]

- 2. This compound | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 4. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of C4 and C5 branched-chain alcohols by engineered Escherichia. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-2-heptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methyl-2-heptanol, a tertiary alcohol with applications as a solvent and intermediate in various industrial processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, theoretical considerations, and robust experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS No: 625-25-2) is a branched-chain tertiary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure, featuring a hydroxyl group on a tertiary carbon, influences its physical and chemical properties, including its solubility profile. It is generally characterized as a colorless liquid that is soluble in most organic solvents but has low solubility in water.[1][2][3]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in a wide range of organic solvents. The principle of "like dissolves like" suggests that as a tertiary alcohol, this compound will be highly soluble or miscible in other alcohols, ketones, and ethers due to the polar hydroxyl group capable of hydrogen bonding. Its significant non-polar alkyl chain also promotes solubility in hydrocarbons.

The table below summarizes the expected solubility and includes the experimentally determined solubility in water.

| Solvent Class | Representative Solvents | Expected Quantitative Solubility | Reference |

| Water | Water (H₂O) | 2500 mg/L (at 30 °C) | [2] |

| Alcohols | Methanol, Ethanol | Miscible / Highly Soluble | [2][4] |

| Ketones | Acetone | Miscible / Highly Soluble | General chemical principles |

| Ethers | Diethyl Ether | Miscible / Highly Soluble | [4] |

| Hydrocarbons | Hexane, Toluene | Soluble | General chemical principles |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Highly Soluble" suggests that a large amount of solute can be dissolved in the solvent. These are qualitative assessments based on the properties of tertiary alcohols. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[5][6]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the constant temperature until any undissolved this compound has settled.

-

Sample Extraction: A known mass or volume of the clear, saturated supernatant is carefully extracted using a calibrated pipette.

-

Solvent Evaporation: The extracted sample is placed in a pre-weighed, non-reactive container (e.g., a glass vial). The solvent is then evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator at a temperature that ensures solvent removal without loss of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the this compound residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

UV-Vis Spectroscopic Method

This method is suitable when the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. For a colorless compound like this compound, a derivatization step to introduce a chromophore might be necessary, or this method could be used if the solvent has a distinct absorbance that changes predictably with the concentration of the dissolved alcohol.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Dilution: A known volume of the saturated supernatant is carefully extracted and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This concentration represents the solubility.[7][8]

Refractive Index Method

The refractive index of a binary mixture is dependent on its composition. This property can be used to determine the solubility of a liquid in another liquid.[9][10][11]

Methodology:

-

Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations (by mass or mole fraction). The refractive index of each standard is measured using a refractometer at a constant temperature. A calibration curve of refractive index versus concentration is plotted.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Refractive Index Measurement: The refractive index of the clear, saturated supernatant is measured at the same constant temperature.

-

Concentration Determination: The concentration of the saturated solution (i.e., the solubility) is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of this compound.

References

- 1. Buy this compound | 625-25-2 [smolecule.com]

- 2. This compound, 625-25-2 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajrconline.org [ajrconline.org]

- 10. Refractive index and excess volume for binary liquid mixtures. Part 1.—Analyses of new and old data for binary mixtures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. Refractive index of liquid mixtures: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of 2-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-2-heptanol (CAS No. 625-25-2), a tertiary alcohol with applications as a solvent and chemical intermediate. This document collates available quantitative data on its key thermochemical parameters, including enthalpy of formation, enthalpy of combustion, heat capacity, and phase change enthalpies. Detailed experimental methodologies for the determination of these properties are described, drawing from established techniques such as bomb calorimetry, differential scanning calorimetry, and the transpiration method. Furthermore, this guide discusses the thermal stability and decomposition of this compound, referencing studies on analogous tertiary alcohols. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and chemical transformations, adhering to specified formatting for enhanced readability and comprehension by a scientific audience.

Introduction

This compound is an eight-carbon tertiary alcohol. Its molecular structure, characterized by a hydroxyl group attached to a tertiary carbon, influences its chemical reactivity and physical properties. A thorough understanding of its thermochemical properties is essential for its safe handling, application in chemical synthesis, and for the design and optimization of industrial processes. This guide aims to consolidate the available thermochemical data and provide detailed insights into the experimental methods used for their determination.

Quantitative Thermochemical Data

The thermochemical properties of this compound are summarized in the tables below. These values are critical for thermodynamic calculations, process modeling, and safety assessments.

Table 1: Molar Properties and Enthalpies of this compound

| Property | Value | Units | Reference |

| Molar Mass | 130.23 | g/mol | [1] |

| Standard Molar Enthalpy of Vaporization, ΔvapH°(298.15 K) | 62.9 ± 0.2 | kJ/mol | [2] |

| Enthalpy of Vaporization, ΔvapH(358 K) | 53.1 | kJ/mol | |

| Enthalpy of Vaporization, ΔvapH(354 K) | 55 | kJ/mol | |

| Liquid Phase Heat Capacity, Cp,liquid(298.5 K) | 337.6 | J/(mol·K) | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Units | Reference |

| Boiling Point | 155.00 - 157.00 | °C at 760 mmHg | [4] |

| Melting Point | -50 | °C | |

| Vapor Pressure | 0.624 | mmHg at 30 °C | [4] |

| Flash Point | 60.6 | °C (TCC) | [4] |

| Density | 0.807 | g/mL |

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical properties is crucial for data validation and replication. This section outlines the protocols for key thermochemical measurements.

Determination of Enthalpy of Vaporization (Transpiration Method)

The enthalpy of vaporization of this compound was determined using the transpiration method.[2] This technique is suitable for compounds with low volatility.

Methodology:

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the liquid alcohol maintained at a constant temperature.

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of the vaporized substance is determined by collecting the vapor in a condenser or a trap and measuring its mass, or by measuring the mass loss of the sample.

-

The partial pressure of the substance is calculated from the amount of vaporized material and the volume of the carrier gas.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

References

Structural isomers of 2-Methyl-2-heptanol and their properties

An in-depth analysis of 2-methyl-2-heptanol, a tertiary alcohol, and its structural isomers is crucial for researchers in organic synthesis, materials science, and drug discovery. This guide provides a comprehensive overview of these C8H18O alcohols, detailing their physicochemical properties, synthesis, analytical characterization, and known biological activities.

Structural Isomers of this compound

This compound is a tertiary alcohol with the molecular formula C8H18O.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group and a hydroxyl group both attached to the second carbon atom.[1] The term "octanol" is often used to refer to its various isomers.[3][4] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. These can be categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.

Primary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

-

1-Octanol: A straight-chain fatty alcohol.[4]

-

2-Ethyl-1-hexanol

-

3-Methyl-1-heptanol

-

4-Methyl-1-heptanol

-

5-Methyl-1-heptanol

-

6-Methyl-1-heptanol

-

2,3-Dimethyl-1-hexanol

-

2,4-Dimethyl-1-hexanol

-

2,5-Dimethyl-1-hexanol

-

3,4-Dimethyl-1-hexanol

-

3,5-Dimethyl-1-hexanol

-

4,5-Dimethyl-1-hexanol

-

2-Propyl-1-pentanol

-

2,2-Dimethyl-1-hexanol

-

3,3-Dimethyl-1-hexanol

-

4,4-Dimethyl-1-hexanol

-

2-Ethyl-2-methyl-1-pentanol

-

2-Ethyl-3-methyl-1-pentanol

-

2-Ethyl-4-methyl-1-pentanol

-

3-Ethyl-2-methyl-1-pentanol

-

3-Ethyl-3-methyl-1-pentanol

-

2,3,4-Trimethyl-1-pentanol

-

2,4,4-Trimethyl-1-pentanol

-

3,4,4-Trimethyl-1-pentanol

-

2,2,3-Trimethyl-1-pentanol

-

2,3,3-Trimethyl-1-pentanol

-

2,2,4-Trimethyl-1-pentanol

Secondary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

-

2-Octanol [4]

-

3-Octanol [4]

-

4-Octanol [4]

-

3-Methyl-2-heptanol

-

4-Methyl-2-heptanol

-

5-Methyl-2-heptanol

-

6-Methyl-2-heptanol

-

2-Methyl-3-heptanol

-

3-Methyl-3-heptanol

-

4-Methyl-3-heptanol

-

5-Methyl-3-heptanol

-

6-Methyl-3-heptanol

-

2-Methyl-4-heptanol

-

3-Methyl-4-heptanol

-

4-Methyl-4-heptanol

Tertiary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

-

This compound [1]

-

3-Methyl-3-heptanol

-

4-Methyl-4-heptanol

-

2,3-Dimethyl-2-hexanol

-

2,4-Dimethyl-2-hexanol

-

2,5-Dimethyl-2-hexanol

-

3,4-Dimethyl-3-hexanol

-

2,3,4-Trimethyl-3-pentanol

-

2,4,4-Trimethyl-2-pentanol

-

2,2,3-Trimethyl-3-pentanol

Physicochemical Properties

The structural variations among these isomers, such as branching and the position of the hydroxyl group, lead to different physical properties. Branching generally lowers the boiling point by reducing the surface area available for van der Waals interactions, making the molecule more compact.[5]

| Property | This compound | 1-Octanol | 2-Octanol |

| Molecular Formula | C8H18O[2] | C8H18O[3] | C8H18O[6] |

| Molecular Weight | 130.23 g/mol [2][7] | 130.23 g/mol [3] | 130.23 g/mol [6] |

| Appearance | Colorless liquid[7] | Colorless liquid[3][8] | - |

| Boiling Point | 159 °C (432 K)[9] | 195 °C[3][4] | 179-181 °C[6] |

| Melting Point | - | -16 °C[3][4] | - |

| Density | - | 0.824 g/cm³[4] | - |

| Solubility in Water | - | 0.3 g/L (20 °C)[3] | - |

| Vapor Pressure | 0.62 mmHg[7] | - | - |

| CAS Number | 625-25-2[2] | 111-87-5[3] | 123-96-6[6] |

Experimental Protocols

Synthesis of Tertiary Alcohols (e.g., this compound)

A common method for the synthesis of tertiary alcohols is the Grignard reaction.

Objective: To synthesize this compound from methyl magnesium bromide and 2-heptanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide

-

2-Heptanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining methyl bromide solution to maintain a gentle reflux.

-

Reaction: Cool the prepared Grignard reagent in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise with constant stirring.

-

Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers.

Objective: To separate and identify structural isomers of octanol.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., non-polar DB-5ms or similar)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the alcohol isomer mixture in a suitable solvent like dichloromethane or hexane.

-

GC-MS Method Setup:

-

Injector: Set the temperature to 250 °C. Use a split injection mode.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

-

-

Analysis: Inject the sample. The isomers will separate based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will fragment the molecules, producing a characteristic mass spectrum for each isomer that can be compared to a library (e.g., NIST) for identification.[2][10]

Biological Activity and Drug Development Potential

While specific data for this compound is limited, the broader class of long-chain alcohols and tertiary alcohols demonstrates notable biological activities relevant to drug development.

Antimicrobial and Anti-inflammatory Properties

Long-chain fatty alcohols (LCFAs) are known to possess antimicrobial and anti-inflammatory properties.[11] Their mechanism of action often involves disrupting microbial cell membranes.[11] Furthermore, some LCFAs can modulate inflammatory signaling pathways, such as the Toll-Like Receptor 4 (TLR4) cascade, which is involved in the innate immune response to bacterial endotoxins.[11]

Caption: Proposed inhibition of the TLR4 signaling pathway by long-chain fatty alcohols.

Advantages of Tertiary Alcohols in Drug Discovery

In medicinal chemistry, the inclusion of a hydroxyl group can improve properties like solubility and reduce hERG inhibition.[12] However, primary and secondary alcohols can be metabolic "soft spots," prone to oxidation and glucuronidation.[12] Tertiary alcohols, like this compound, offer an advantage as they cannot be oxidized at the alcohol carbon.[12] The steric hindrance from the adjacent alkyl groups can also shield the hydroxyl group from glucuronidation, leading to an improved metabolic profile.[12] This makes the tertiary alcohol motif a valuable consideration in designing metabolically stable drug candidates.

References

- 1. Buy this compound | 625-25-2 [smolecule.com]

- 2. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 3. 1-Octanol - Wikipedia [en.wikipedia.org]

- 4. Octanol [chemeurope.com]

- 5. marxify.pages.dev [marxify.pages.dev]

- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 10. 2-Heptanol, 2-methyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Safety Data for 2-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological and safety data for 2-Methyl-2-heptanol (CAS No. 625-25-2). A comprehensive toxicological profile for this substance is not available in the public domain. Significant data gaps exist for several key toxicological endpoints. The information provided herein should be used in conjunction with a thorough literature search and expert consultation.

Executive Summary

This compound is a tertiary alcohol for which a complete toxicological profile has not been established. The primary identified hazard is serious eye damage, as indicated by its GHS classification. Acute toxicity data is limited to the intraperitoneal route in rats, with no available data for oral or dermal routes of exposure. There is a notable absence of publicly available information regarding chronic toxicity, carcinogenicity, genotoxicity, and reproductive or developmental effects. This guide presents the available data, outlines general experimental methodologies for the known endpoints, and highlights the existing data gaps to inform safe handling and future research directions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 625-25-2 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 162 °C | [3] |

| Vapor Pressure | 0.624 mmHg | [2] |

| Water Solubility | Not specified | |

| Log P (octanol/water) | Not specified |

Toxicological Profile

The available toxicological data for this compound is limited. The following sections summarize the known information.

Acute Toxicity

The only available quantitative acute toxicity data is for the intraperitoneal route of administration in rats. Data for oral and dermal routes are not available.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Observations | Reference(s) |

| Oral | Not available | Not available | Not available | [4] |

| Dermal | Not available | Not available | Not available | [4] |

| Inhalation | Not available | Not available | Not available | [4] |

| Intraperitoneal | Rat | LD₅₀ = 170 mg/kg | Causes ataxia and other changes of the liver, kidney, ureter, and bladder in lethal-dose studies. | [1][2] |

Irritation and Sensitization

This compound is classified as causing serious eye damage. There is no available data on skin irritation or sensitization.

Table 3: Irritation and Sensitization of this compound

| Endpoint | Species | Result | Reference(s) |

| Skin Irritation | Not available | Not available | [4] |

| Eye Irritation | Rabbit (presumed) | GHS Category 1: Causes serious eye damage | [1][4] |

| Skin Sensitization | Not available | Not available | [4] |

Repeated Dose Toxicity

There is no publicly available data on the repeated dose toxicity of this compound.

Genotoxicity

There is no publicly available data on the genotoxicity of this compound.

Carcinogenicity

There is no publicly available data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

There is no publicly available data on the reproductive and developmental toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies conducted on this compound are not available in the public literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory purposes.

Acute Eye Irritation/Corrosion (General Protocol based on OECD 405)

The classification of this compound as causing serious eye damage (GHS Category 1) was likely determined through a study following a protocol similar to OECD Test Guideline 405.

Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

Test System: Healthy, young adult albino rabbits are typically used.[5]

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[5]

-

The duration of the study is sufficient to evaluate the reversibility or irreversibility of the effects observed.[6]

A confirmatory test with additional animals may be performed if a corrosive effect is not observed in the initial test.[6]

Acute Intraperitoneal Toxicity (General Protocol)

While the specific protocol for the reported LD₅₀ value is not available, a general procedure for an acute intraperitoneal toxicity study is as follows:

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered via intraperitoneal injection.

Test System: Typically, rodents such as rats or mice are used.

Procedure:

-

Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives the vehicle only.

-

The substance is administered as a single intraperitoneal injection.

-

Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

The number of mortalities in each group is recorded, and the LD₅₀ is calculated using statistical methods.

Visualizations

GHS Classification Workflow for Eye Irritation

The following diagram illustrates a simplified workflow for the classification of a substance's eye irritation potential according to the Globally Harmonized System (GHS).

General Workflow for an Acute Toxicity Study

This diagram outlines the general steps involved in conducting an acute toxicity study to determine an LD₅₀ value.

Conclusion and Data Gaps

The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. The primary identified hazards are serious eye damage and acute toxicity via the intraperitoneal route. There is a critical lack of data for other routes of exposure and for long-term health effects. Further research is needed to elucidate the full toxicological profile of this substance, including:

-

Acute oral and dermal toxicity studies.

-

Skin irritation and sensitization assays.

-

Repeated dose toxicity studies.

-

Genotoxicity assays (in vitro and in vivo).

-

Carcinogenicity bioassays.

-

Reproductive and developmental toxicity studies.

-

Toxicokinetic studies (absorption, distribution, metabolism, and excretion).

Professionals working with this compound should exercise caution, adhering to strict safety protocols, particularly with regard to eye protection. The potential for other uncharacterized hazards should be assumed until further data becomes available.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-heptanol as a Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, potential applications, and detailed protocols for utilizing 2-Methyl-2-heptanol as a specialized solvent in organic synthesis. Its unique characteristics as a tertiary alcohol offer distinct advantages in specific reaction environments.

Introduction

This compound is a tertiary alcohol that presents itself as a clear, colorless liquid with a mild odor.[1] Its branched structure and the steric hindrance around the hydroxyl group contribute to its unique solvent properties, making it a subject of interest for specialized applications in the pharmaceutical and chemical industries.[1] Unlike primary and secondary alcohols, its resistance to oxidation and its non-nucleophilic nature in certain conditions allow it to be employed in sensitive reaction systems where protic or more reactive solvents are unsuitable.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and safety properties of a solvent is paramount for its effective and safe implementation in any experimental protocol.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 162 °C | [1] |

| Melting Point | -50.4 °C | [1] |

| Flash Point | 60.6 °C | [1] |

| Density | 0.82 g/cm³ | [1] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Excellent | [1] |

| Safety Information | Description | Reference |

| GHS Hazard Statements | Causes serious eye damage (H318). | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

Key Advantages as a Specialty Solvent

The utility of this compound as a solvent is defined by its chemical nature as a tertiary alcohol. This structure imparts several key advantages:

-

Inertness to Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions, which is a significant advantage in reactions involving oxidizing agents where the solvent must remain inert.

-

Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group render it less nucleophilic than primary or secondary alcohols. This steric shielding prevents the solvent from participating in many reactions, thereby reducing the formation of unwanted byproducts.

-

Thermal Stability: With a boiling point of 162 °C, this compound can be utilized in reactions requiring elevated temperatures, providing a broader operational window compared to more volatile solvents.[1]

-

Aprotic-like Behavior with Strong Bases: While technically a protic solvent, the sterically hindered hydroxyl group of this compound exhibits reduced acidity and reactivity towards strong bases and nucleophiles, such as Grignard reagents, compared to less hindered alcohols.

Potential Applications in Organic Synthesis

Based on its properties, this compound is a promising solvent for a range of chemical transformations:

-

Grignard Reactions: Its relatively non-acidic and non-nucleophilic nature makes it a potential alternative to ethereal solvents like diethyl ether or tetrahydrofuran (THF) for the formation and reaction of Grignard reagents. It can be particularly useful when a higher boiling point is required to drive a reaction to completion.

-

Nucleophilic Substitution Reactions (Sₙ1): As a polar protic solvent, this compound can stabilize carbocation intermediates, making it a suitable medium for Sₙ1 reactions. Its lower nucleophilicity compared to other alcohols can minimize solvent participation as a competing nucleophile.

-

Formulation of Coatings and Resins: Its excellent solubility for organic materials makes it a valuable component in the formulation of specialized coatings, resins, and lacquers.[1]

-

Pharmaceutical and Cosmetic Intermediate: It can serve as a reaction medium or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fragrance compounds.[1]

Experimental Protocols

The following section provides a detailed, representative protocol for a Grignard reaction, a key application where this compound's properties as a solvent can be leveraged.

Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction using this compound as a Solvent

This protocol describes the synthesis of a tertiary alcohol by the addition of a Grignard reagent to a ketone, utilizing this compound as the reaction solvent.

Reaction Scheme:

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Magnesium turnings

-

Alkyl or Aryl Halide (R-X)

-

Ketone (R'COR'')

-

Anhydrous this compound

-

Iodine crystal (for initiation)

-

Aqueous solution of Ammonium Chloride (NH₄Cl) (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Experimental Workflow:

References

Application Notes and Protocols for 2-Methyl-2-heptanol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-methyl-2-heptanol in the context of Grignard reactions. While typically synthesized as a product, this document explores its potential application as a reagent, particularly during the workup phase of the reaction.

Introduction